molecular formula C10H10N2 B15232938 Quinazoline, 4,5-dimethyl-

Quinazoline, 4,5-dimethyl-

Katalognummer: B15232938
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: LLZPCNVFCXAZKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinazoline, 4,5-dimethyl- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of methyl groups at the 4 and 5 positions of the quinazoline ring can significantly alter the compound’s chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline, 4,5-dimethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzonitrile with aldehydes and arylboronic acids in the presence of a palladium catalyst can yield quinazoline derivatives . Another method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of quinazoline derivatives often involves large-scale reactions using optimized conditions to ensure high yields and purity. Techniques such as phase-transfer catalysis and metal-mediated reactions are commonly employed . These methods allow for efficient synthesis and scalability, making them suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Quinazoline, 4,5-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can introduce various functional groups, leading to a wide range of quinazoline derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of quinazoline, 4,5-dimethyl- involves its interaction with specific molecular targets. For instance, some quinazoline derivatives act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, quinazoline derivatives can interfere with cancer cell proliferation and survival. Additionally, quinazoline derivatives can modulate other biological targets, such as thymidylate synthase and poly(ADP-ribose) polymerase (PARP), contributing to their diverse pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

Quinazoline, 4,5-dimethyl- can be compared with other quinazoline derivatives to highlight its uniqueness:

These similar compounds share the quinazoline core structure but differ in their functional groups and oxidation states, leading to variations in their chemical and biological properties.

Conclusion

Quinazoline, 4,5-dimethyl- is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse chemical reactions and biological activities, making it a valuable target for research and development. By understanding its synthesis, reactions, and mechanisms of action, researchers can further explore its potential and develop new applications for this compound.

Eigenschaften

Molekularformel

C10H10N2

Molekulargewicht

158.20 g/mol

IUPAC-Name

4,5-dimethylquinazoline

InChI

InChI=1S/C10H10N2/c1-7-4-3-5-9-10(7)8(2)11-6-12-9/h3-6H,1-2H3

InChI-Schlüssel

LLZPCNVFCXAZKL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC=NC2=CC=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.